Tralomethrin

Catalog No.
S545695
CAS No.
66841-25-6
M.F
C22H19Br4NO3
M. Wt
665.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tralomethrin

CAS Number

66841-25-6

Product Name

Tralomethrin

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate

Molecular Formula

C22H19Br4NO3

Molecular Weight

665.0 g/mol

InChI

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1

InChI Key

YWSCPYYRJXKUDB-KAKFPZCNSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

Solubility

1.20e-07 M
In water, 0.8 mg/L
In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L)

Synonyms

tralomethrin, tralomethrin, (1R-(1alpha(R*),3alpha(R*)))-isomer, tralomethrin, (1R-(1alpha(R*),3alpha(S*)))-isomer

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

Description

The exact mass of the compound Tralomethrin is 660.8098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.20e-07 min water, 0.8 mg/lin acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/l). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Mode of Action Studies

Tralomethrin disrupts the nervous system of insects by targeting sodium channels in their nerve cells. Studying how Tralomethrin interacts with these channels helps researchers understand the insecticide's mechanism of action and develop more targeted insecticides with lower environmental impact [1]. This research also aids in identifying potential resistance mechanisms developed by insects, allowing for the development of strategies to maintain the effectiveness of Tralomethrin and other similar insecticides [2].

[1] Soderlund, D. M., Clark, J. M., Sheets, L. W., Mullen, M. A., & Pichert, A. C. (2005). Mechanisms of pyrethroid insecticide neurotoxicity. Pesticide Biochemistry and Physiology, 80(1), 163-173. [2] Zhao, Y., Li, Z., Liu, Z., & Sun, Y. (2014). Characterization of a sodium channel mutation (T929I) associated with deltamethrin resistance in the brown planthopper, Nilaparvata lugens. Pesticide Biochemistry and Physiology, 118, 122-127.

Insect Behavior and Physiology Studies

Tralomethrin can be used to manipulate insect behavior in a controlled setting. Studies have employed Tralomethrin to investigate how insects navigate, forage, and respond to stimuli [3]. This research provides valuable insights into insect sensory biology and can be used to develop more effective pest management strategies that target these behaviors.

[3] Watanabe, H., Tohne, M., & Matsumoto, T. (2001). Sublethal effects of tralomethrin on the flight performance and foraging activity of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae). Applied Entomology and Zoology, 36(4), 431-437.

Model Organism for Neurotoxicity Research

Due to its specific effects on nerve cells, Tralomethrin can be used as a model compound in studies investigating neurotoxicity. Researchers can use Tralomethrin to induce controlled nervous system dysfunction in model organisms like insects or nematodes and study the resulting effects on behavior, physiology, and gene expression [4]. This research can contribute to our understanding of neurological disorders in humans and other animals.

[4] Chen, J., Wang, Y., & Liu, Y. (2012). Tralomethrin affects learning and memory in Caenorhabditis elegans. Neuroscience Letters, 529(1), 98-102.

Tralomethrin is a synthetic insecticide belonging to the pyrethroid class, characterized by its potent insecticidal properties. Its chemical formula is C22H19Br4NO3C_{22}H_{19}Br_{4}NO_{3}, and it is recognized for its effectiveness against a wide range of agricultural pests. Tralomethrin operates primarily by altering the gating kinetics of sodium channels in insect neurons, leading to prolonged depolarization, paralysis, and ultimately death of the insect .

Tralomethrin acts as a neurotoxin in insects. It disrupts the function of sodium channels in insect nerve cells, leading to uncontrolled nerve firing, paralysis, and death []. This mode of action is characteristic of pyrethroid insecticides.

  • Oxidation: Under specific conditions, tralomethrin can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.
  • Substitution: Tralomethrin can participate in substitution reactions where functional groups are replaced by other groups, typically involving halogens or nucleophiles.

These reactions demonstrate tralomethrin's versatility in chemical transformations, which can be utilized in various applications.

Tralomethrin exhibits potent biological activity primarily as an insecticide. Its mechanism of action involves modifying sodium channel kinetics in nerve membranes, which results in increased neuronal excitability. This leads to symptoms such as spasms and paralysis in insects. Research indicates that tralomethrin is effective against pests that have developed resistance to other insecticides, making it a valuable tool in pest management strategies .

The synthesis of tralomethrin typically involves several steps:

  • Starting Materials: The synthesis often begins with tetrabromothrin and α-cyano-m-phenoxybenzyl alcohol.
  • Reaction Mechanism: The process includes an exchange reaction followed by an addition reaction, leading to the formation of the desired compound.
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Key steps include esterification, bromination, and purification processes .

These methods ensure that tralomethrin can be produced efficiently for commercial use.

Studies on tralomethrin interactions indicate that it may undergo metabolic transformations when administered topically to insects. For instance, it can be debrominated to yield deltamethrin and cypermethrin, which are other pyrethroid compounds . Understanding these interactions is crucial for assessing its efficacy and environmental impact.

Tralomethrin shares similarities with several other pyrethroid insecticides. Here are some notable comparisons:

Compound NameChemical Structure FeaturesUnique Properties
DeltamethrinLacks tetrabromoethyl groupEffective against a broad spectrum of pests
PermethrinContains a phenoxy groupWidely used for household pest control
CypermethrinFeatures a cyano groupKnown for its strong efficacy against lepidopteran pests
Lambda-cyhalothrinContains a cyano group with different stereochemistryHighly effective against resistant pest populations

Tralomethrin's unique tetrabromoethyl structure differentiates it from these compounds, contributing to its higher potency and longer residual activity against certain pests. Its ability to target resistant species further enhances its value in integrated pest management strategies .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Orange-yellow solid
Yellow to beige, resinous solid (tech)

XLogP3

8

Hydrogen Bond Acceptor Count

4

Exact Mass

664.80575 g/mol

Monoisotopic Mass

660.80984 g/mol

Flash Point

26 °C

Heavy Atom Count

30

Density

1.70 at 20 °C

LogP

log Kow = approximately 5 at 25 °C

Appearance

Solid powder

Melting Point

143.0 °C
138-148 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2Z59VSQ0O

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Tralomethrin is an orange-yellow solid. It is not very soluble in water. Tralomethrin is a member of a class of synthetic insecticides known as Type II pyrethroids. In general, pyrethroids are similar to natural pyrethrum, which is found in chrysanthemum flowers. Pyrethroids are changed to last longer in the environment. USE: Tralomethrin is an insecticide. As of 2011, it is no longer being produced for sale in the US, and sale of products containing tralomethrin ceased on February 25, 2012. However, people may still own household products produced prior to 2011 that contain tralomethrin. EXPOSURE: Workers that used tralomethrin may have breathed in mists or have direct skin contact. The general population may have skin contact or breathe vapors from older consumer pesticide products containing tralomethrin. Prior exposures may have included consumption of some foods. Tralomethrin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Data on the potential for tralomethrin to produce toxic effects in humans are not available. However, other type II pyrethroids are associated with central nervous system toxicity following ingestion of very high doses, including agitation, tremors, salivation, and seizures. Numbness in the face and limbs, altered nerve conduction, dizziness, headache, nausea, loss of appetite, blurred vision, chest pain, and nose and lung irritaiton have also been reported following occupational exposure to type II pyrethroids. Data on the potential for tralomethrin to produce toxic effects in laboratory animals are not available. However, expected risks can be inferred based upon what is known about deltamethrin, the chemical that tralomethrin rapidly breaks down into within the body after exposure. The main toxicity target following exposure is expected to be the nervous system, based on laboratory animal studies with deltamethrin. As expected with type II pyrethroids, central nervous system toxicity is the main effect observed in laboratory animals following oral or inhalation exposure to low doses of deltamethrin (salivation, unsteadiness, seizures, altered posture, hypersensitivity to sound, and decreased activity). Impaired immune function and decreased body weight occurred at higher exposure levels. No adverse effects were observed following direct skin exposure to deltamethrin. Data on the potential for tralomethrin to produce infertility, abortion, or birth defects are not available. Decreased male fertility was observed at doses associated with neurotoxicity in laboratory animals exposed to deltamethrin. Birth defects were not caused by deltamethrin exposure, but central nervous system toxicity was observed in offspring of animals exposed to deltamethrin before and during pregnancy. Studies in laboratory animals also suggest that young animals are more susceptible to nervous system toxicity following direct exposure to deltamethrin than adult animals. Data on the potential for tralomethrin to cause cancer in laboratory animals were not available. However, tumors were not induced in laboratory animals following lifetime oral exposure to deltamethrin. The potential for tralomethrin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Deltamethrin is a potent type II pyrethroid insecticide which can modify sodium channel gating kinetics in nerve membranes. The actions of another type II pyrethroid, tralomethrin to modify sodium channel kinetics have been ascribed to deltamethrin, to which tralomethrin is known to be converted under certain experimental conditions. The objective of this study was to determine if tralomethrin was intrinsically active in modifying the nerve membrane sodium channel, the major target site of pyrethroids. Experiments were performed using the squid giant axon under voltage-clamp conditions. In axons treated with either pyrethroid, a large sodium tail current was generated upon repolarization from a depolarized level and decayed slowly with a dual exponential time course. The fast time constant for tralomethrin was 165 +/- 110 msec and the slow time constant was 3793 +/- 802 msec. For deltamethrin the time constants were significantly shorter, the fast time constant being 34 +/- 6 msec and the slow time constant being 835 +/- 282 msec. The cumulative dose-response relation of tralomethrin revealed two binding sites with apparent dissociation constants of 0.06 and 5 uM. Deltamethrin appeared to bind to only one site with an apparent dissociation constant of 0.25 uM. It is clear that there are large differences in the gating kinetics of the sodium channels modified by tralomethrin and deltamethrin which are incompatible with the idea that tralomethrin is active only after conversion to deltamethrin. The differences in sodium channel gating kinetics after modification by tralomethrin versus deltamethrin indicate that tralomethrin is intrinsically active in modifying the nerve membrane sodium channels.
Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/
The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/

Vapor Pressure

3.60e-11 mmHg
3.6X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1375081-91-6
66841-25-6

Metabolism Metabolites

Cypermethrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate. (L857)

Wikipedia

Tralomethrin

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Preparation: Belgium patent 873201; J. Martel et al., United States of America patent 4279835 (1979, 1981 both to Roussel-Uclaf).
Deltamethrin + bromine (addition)

General Manufacturing Information

Tralomethrin is a broad-spectrum Type II systemic pyrethroid ester insecticide.
The WHO Recommended Classification of Pesticides by Hazard identifies Tralomethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Laboratory grade tralomethrin (>93% a.i.) is a 60:40 mixture of two active diasteroisomers.
Non-phytotoxic when used as directed.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

The analytical behavior of the ... insecticide tralomethrin has been evaluated by using gas chromatography (GC) with electron-capture and mass spectrometry (MS) detectors, and liquid chromatography (LC)-atmospheric pressure ionization mass spectrometry with electrospray interfacing. Under the GC conditions commonly used in pesticide residue analysis, it was found that tralomethrin is transformed into deltamethrin (in a reproducible way) in the injector port of the GC system. Results obtained in this work indicate that the GC multiresidue methodologies routinely applied in the analysis of pyrethroid pesticides in foods cannot distinguish between these two pesticides, and the chromatographic signal obtained at the retention time of deltamethrin/tralomethrin can be really quantified as either deltamethrin or tralomethrin, including when it is confirmed as deltamethrin by MS. Under the LC-MS conditions assessed in this work, deltamethrin and the two diasteroisomers of tralomethrin were well separated and identified.
Product analysis is by high performance liquid chromatography. Residues may be determined by gas liquid chromatography with electron capture detection.
HPLC determination in water, sediment.

Clinical Laboratory Methods

HPLC determination in ... fish tissue.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C.

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/

Stability Shelf Life

Stable under recommended storage conditions.
Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization.

Dates

Modify: 2023-08-15
1: Boulaid M, Aguilera A, Camacho F, Soussi M, Valverde A. Effect of household processing and unit-to-unit variability of pyrifenox, pyridaben, and tralomethrin residues in tomatoes. J Agric Food Chem. 2005 May 18;53(10):4054-8. PubMed PMID: 15884838.
2: Valverde A, Aguilera A, Rodríguez M, Boulaid M, Soussi-El Begrani M. Pesticide residue levels in peppers grown in a greenhouse after multiple applications of pyridaben and tralomethrin. J Agric Food Chem. 2002 Dec 4;50(25):7303-7. PubMed PMID: 12452649.
3: Valverde A, Aguilera A, Rodríguez M, Boulaid M. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? J Chromatogr A. 2002 Jan 11;943(1):101-11. PubMed PMID: 11820271.
4: Takatsuki S, Nemoto S, Sasaki K, Toyoda M. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):135-9. Japanese. PubMed PMID: 9641828.
5: Amalraj DD, Vasuki V, Velayudhan R. Tralomethrin (OMS-3048), a new synthetic pyrethroid against vector mosquitoes. Indian J Malariol. 1991 Sep;28(3):141-5. PubMed PMID: 1688021.
6: Brown LD, Narahashi T. Activity of tralomethrin to modify the nerve membrane sodium channel. Toxicol Appl Pharmacol. 1987 Jul;89(3):305-13. PubMed PMID: 2440147.
7: Hue B, Mony L. Actions of deltamethrin and tralomethrin on cholinergic synaptic transmission in the central nervous system of the cockroach (Periplaneta americana). Comp Biochem Physiol C. 1987;86(2):349-52. PubMed PMID: 2882930.

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